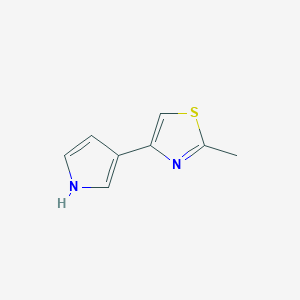

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-10-8(5-11-6)7-2-3-9-4-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCDKQZISAADEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthio-1,3-thiazole with a pyrrole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study by Khedher et al. (2020) reported that derivatives of thiazole, including 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole, showed promising activity against various bacterial strains.

| Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Bacillus subtilis | 20 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study by Gupta et al. (2021) highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Key Findings:

- Induction of apoptosis in MCF-7 breast cancer cells.

- IC50 value of 25 µM after 48 hours of treatment.

- Mechanism involves the upregulation of pro-apoptotic proteins.

Pesticidal Activity

The thiazole moiety is known for its pesticidal properties. A study conducted by Li et al. (2019) evaluated the efficacy of this compound as a pesticide against common agricultural pests.

| Pest | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Spodoptera litura | 85 | 10 |

| Aphis gossypii | 78 | 10 |

| Tetranychus urticae | 90 | 10 |

Plant Growth Promotion

Additionally, the compound has been shown to enhance plant growth by stimulating root development and nutrient uptake. Research indicates that thiazole derivatives can act as biostimulants.

Case Study:

A greenhouse experiment with tomato plants treated with a thiazole derivative showed an increase in biomass by approximately 30% compared to control groups.

Coordination Chemistry

The ability of thiazole compounds to form coordination complexes with metal ions has implications in material science. A study by Zhang et al. (2020) explored the synthesis of metal-thiazole complexes for use in catalysis.

Key Insights:

- Formation of stable complexes with Cu(II) and Zn(II).

- Enhanced catalytic activity in oxidation reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole Derivatives

Key Insights :

- Electronic Effects: The pyrrole group (electron-donating) contrasts sharply with nitro-substituted derivatives (electron-withdrawing), influencing reactivity and intermolecular interactions.

- Lipophilicity : The isopropyl group in 2-methyl-4-(propan-2-yl)-1,3-thiazole increases LogP compared to polar substituents like pyrrole or pyridyl, affecting pharmacokinetic profiles .

Table 2: Pharmacological Profiles of Selected Thiazoles

Key Insights :

- Antimicrobial Activity : Thiazoles with hydrophilic substituents (e.g., 4-hydroxyphenyl) exhibit broad-spectrum antimicrobial effects but require higher concentrations than antifungal hydrazinyl derivatives .

- Anticancer Potential: Pyridyl-thiazoles regulate immune factors (e.g., IL-10, TNF-α), suggesting immunomodulatory roles in cancer therapy, whereas pyrrole-substituted analogs may leverage similar pathways .

Key Insights :

- Synthetic Complexity : Nitrophenyl and pyridyl derivatives often require transition-metal catalysis (e.g., Pd, Cu), whereas pyrrole-substituted thiazoles may employ simpler cyclization routes .

- Stability : Hydrochloride salts (e.g., MTEP) enhance solubility but necessitate low-temperature storage to prevent decomposition .

Biological Activity

2-Methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anticonvulsant Effects : Shows promise in seizure models.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, including phosphodiesterases (PDEs).

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For instance, it has shown inhibitory effects on PDE3A and PDE3B, which are critical in cardiac function regulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multiple strains of bacteria and fungi, suggesting that modifications in its structure could enhance its activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For example, it was noted to have a significant cytotoxic effect on colon carcinoma cells (HCT-15), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anticonvulsant Properties

The anticonvulsant properties of this compound have been evaluated in animal models. One study reported a median effective dose (ED50) of 18.4 mg/kg in the PTZ-induced seizure model, showcasing its potential as a therapeutic agent for epilepsy .

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The presence of specific substituents on the thiazole ring significantly influenced their efficacy against both bacterial and fungal strains. Notably, compounds with hydrophobic chains exhibited enhanced antifungal activity .

Case Study 2: Anticancer Evaluation

In a study focusing on novel thiazole derivatives, compounds similar to this compound were evaluated for their anticancer potential. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Case Study 3: Enzyme Inhibition

The compound was also assessed for its ability to inhibit phosphodiesterase enzymes. The most potent derivative demonstrated an IC50 value of 0.24 µM against PDE3A, indicating strong potential for cardiovascular applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via heterocyclic coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a thiazole boronic ester (e.g., 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) and 3-bromo-1H-pyrrole derivatives under reflux in anhydrous solvents like THF or DMF . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), temperature (80–100°C), and reaction time (12–24 hours). Purity is confirmed via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm for C-H) and pyrrole protons (δ 6.2–6.9 ppm) in deuterated DMSO or CDCl₃ .

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Validate empirical formula (C₈H₈N₂S) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HT-29, Jurkat) and non-cancerous cells (e.g., J774A.1 macrophages) to determine IC₅₀ values .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and necrosis (LDH release) via flow cytometry .

- Immunomodulatory Profiling : Quantify cytokine levels (e.g., IL-10, TNF-α) using ELISA to evaluate immune response modulation .

Q. What computational methods are used to predict the interaction of this thiazole derivative with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., His310) and hydrophobic interactions with the thiazole ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational dynamics .

Q. How can structural modifications influence the compound's activity, and what SAR trends are observed?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the pyrrole ring to enhance electrophilicity and target binding. Compare with methyl or methoxy groups, which improve solubility but may reduce potency .

- Case Study : Analogues like MTEP (2-methyl-4-(pyridin-3-ylethynyl)-1,3-thiazole) show that aryl substituents at the 4-position improve mGluR5 antagonism, suggesting similar strategies for optimizing affinity .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm results using complementary techniques (e.g., Western blot for apoptosis markers alongside flow cytometry) .

- Meta-Analysis : Pool data from multiple studies to identify consensus trends, adjusting for variables like cell line specificity or compound batch purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.